2-(Methylsulfonyl)benzoic acid
Overview
Description
2-(Methylsulfonyl)benzoic acid is a derivative of benzoic acid . It appears as a white to light yellow or light green powder .
Synthesis Analysis
2-Nitro-4-methylsulfonylbenzoic acid can be synthesized by the oxidation of 2-nitro-4-methylsulfonyl toluene with hydrogen peroxide in the presence of CuO/Al2O3 .
Molecular Structure Analysis
The molecular formula of 2-(Methylsulfonyl)benzoic acid is C8H8O4S . In the crystal structure of a similar compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, O-H⋯O hydrogen bonds link the molecules into chains .
Chemical Reactions Analysis
The oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid has been developed with an excellent yield based on the recycling of NOx .
Physical And Chemical Properties Analysis
2-(Methylsulfonyl)benzoic acid is a white to light yellow or light green powder . It has a boiling point of 437.8°C at 760 mmHg .
Scientific Research Applications
1. Electrochemical Oxidation
- Application Summary: 2-(Methylsulfonyl)benzoic acid is used in the electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene to 2-nitro-4-methylsulfonylbenzoic acid. This process is important for the production of 2-nitro-4-methylsulfonylbenzoic acid, which is widely used in various fields such as dyes, medicine, and agriculture .
- Methods of Application: The oxidation is achieved under ambient pressure and temperature by employing molybdate as the catalyst and graphite rod as the anode. The selectivity of 95.16% was realized in acidic media with the conversion of 57.37% .
- Results or Outcomes: This work demonstrates molybdate as an efficient catalyst for the first time, and provides a new electrochemical approach for highly selective production of 2-nitro-4-methylsulfonylbenzoic acid .
2. Synthesis of Cardiotonic Drugs
- Application Summary: 2-(Methylsulfonyl)benzoic acid is used in the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole .
- Methods of Application: Two alternative approaches were developed for the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .
- Results or Outcomes: The total yields of the synthesis were 17% and 37%, respectively. The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .
Safety And Hazards
When handling 2-(Methylsulfonyl)benzoic acid, it’s important to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest . If swallowed, seek immediate medical assistance . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
2-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXEZOLBIJVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300953 | |
Record name | 2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)benzoic acid | |
CAS RN |
33963-55-2 | |
Record name | 33963-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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